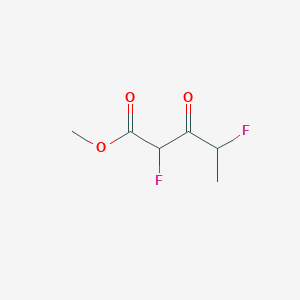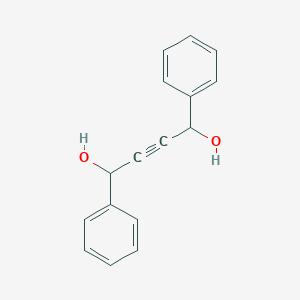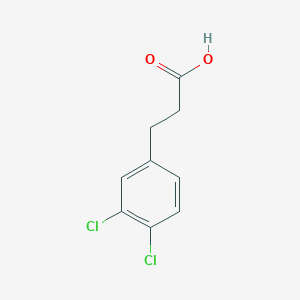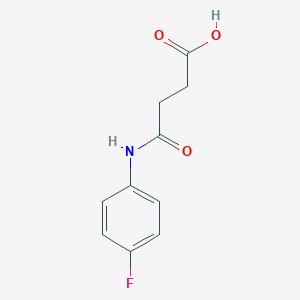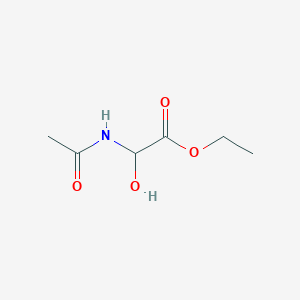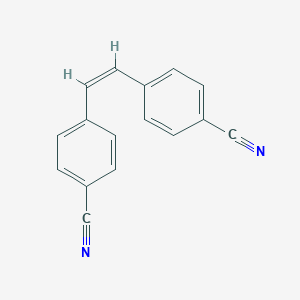
4,4'-Dicyanostilben
Übersicht
Beschreibung
4,4’-Dicyanostilbene is a compound that has shown to be a potent antimalarial agent against the Dd2 strain, with an EC50 of 27 nM. It also exhibits in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis Analysis
The synthesis of 4,4’-Dicyanostilbene involves palladium-catalyzed Suzuki polycondensation . Another study reported the synthesis of novel triphenylphosphonium-conjugated dicyanostilbene-based compounds .
Molecular Structure Analysis
The molecular formula of 4,4’-Dicyanostilbene is C16H10N2 . Its average mass is 230.264 Da and its monoisotopic mass is 230.084396 Da .
Chemical Reactions Analysis
4,4’-Dicyanostilbene has been found to exhibit significant energy transfer from the fluorene segments to the dicyanostilbene units . It’s also noted that (E/Z)-4,4’-Dicyanostilbene is the inactive isomer of 4,4’-Dicyanostilbene .
Physical And Chemical Properties Analysis
The melting point of 4,4’-Dicyanostilbene is 252-255 °C, and its predicted boiling point is 436.4±30.0 °C. The predicted density is 1.22±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Zirkular polarisiertes Lumineszenz (CPL) Materialien
Zirkular polarisiertes Lumineszenz (CPL) Materialien sind vielversprechend für 3D-Displays und optische Datenspeicher. Die Einarbeitung von Chiralität und Emissionssignalen in molekulare Strukturen ist ein Schlüsselprinzip des Designs. Im Fall von Dicyanostilben-basierten supramolekularen Polymeren haben Forscher CPL erzielt, indem sie freie Bindungsrotationen während der supramolekularen Polymerisation verhindert haben. Diese Materialien zeigen CPL-Signale im polymeren Zustand und überwinden so das CPL-stumme Verhalten, das in Monomeren beobachtet wird .
Selbstorganisierte Nanostrukturen
Dicyanostilben-Derivate können sich zu wohldefinierten Nanostrukturen selbstorganisieren. Zum Beispiel:
- Di-triphenylphosphonium-konjugiertes Dicyanostilben bildet größere sphärische Strukturen mit einem Durchmesser von etwa 56,5 nm. Diese Strukturen resultieren aus π-π-Wechselwirkungen zwischen Dicyanostilbengruppen .
Zwei-Photonen-Fluoreszenz-Sonden
Dicyanostilben-Derivate wurden als Zwei-Photonen-Fluoreszenz-Sonden untersucht. Forscher haben Lipid-Raft-Sonden auf der Basis dieser Verbindungen entwickelt. Lipid-Rafts, die reich an Cholesterin und Sphingolipiden sind, spielen eine entscheidende Rolle bei neurodegenerativen Erkrankungen. Die Untersuchung ihrer physiologischen Mechanismen mit Dicyanostilben-basierten Sonden kann Einblicke in Krankheitskorrelationen liefern .
Wirkmechanismus
Target of Action
4,4’-Dicyanostilbene, also known as 4,4’-(Ethene-1,2-diyl)dibenzonitrile, has been identified as a potent antimalarial agent against the Dd2 strain . It also exhibits in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) . Therefore, the primary targets of this compound are the Dd2 strain of malaria and MRSA.
Result of Action
The primary result of the action of 4,4’-Dicyanostilbene is the inhibition or death of the Dd2 strain of malaria and MRSA . This is likely achieved through the disruption of essential biochemical processes within these organisms, leading to their inability to survive or reproduce.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that it interacts with certain enzymes and proteins, which could potentially influence its biochemical reactions
Cellular Effects
It has been shown to exhibit in vivo efficacy against MRSA , suggesting that it may have significant effects on bacterial cells
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
| { "Design of Synthesis Pathway": "The synthesis of 4,4'-Dicyanostilbene involves the reaction of benzaldehyde with malononitrile in the presence of a base to form a substituted benzene. This intermediate undergoes a Knoevenagel condensation with benzaldehyde to form the final product.", "Starting Materials": [ "Benzaldehyde", "Malononitrile", "Base (e.g. NaOH)" ], "Reaction": [ "Step 1: Mix benzaldehyde and malononitrile in a 1:1 molar ratio in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base such as NaOH to the mixture and stir at room temperature for several hours until a yellow precipitate forms.", "Step 3: Filter the precipitate and wash it with cold water to obtain the substituted benzene intermediate.", "Step 4: Dissolve the intermediate in a suitable solvent such as ethanol or methanol.", "Step 5: Add benzaldehyde to the solution in a 1:1 molar ratio and stir at room temperature for several hours.", "Step 6: Filter the resulting product and wash it with cold water to obtain 4,4'-Dicyanostilbene." ] } | |
| 6292-62-2 | |
Molekularformel |
C16H10N2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
4-[(Z)-2-(4-cyanophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C16H10N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10H/b2-1- |
InChI-Schlüssel |
RNIZPDIBRXCMRD-UPHRSURJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C\C2=CC=C(C=C2)C#N)C#N |
SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C#N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C#N |
| 6292-62-2 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthesis routes for 4,4'-Dicyanostilbene?
A1: Research indicates two primary synthetic pathways for 4,4'-Dicyanostilbene []:
Q2: What are the applications of 4,4'-Dicyanostilbene?
A2: 4,4'-Dicyanostilbene serves as a crucial precursor in the synthesis of fluorescent brighteners []. These compounds have gained significant attention and spurred further research into efficient and scalable production methods for 4,4'-Dicyanostilbene.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


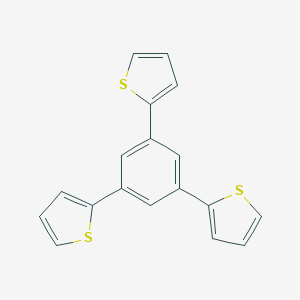
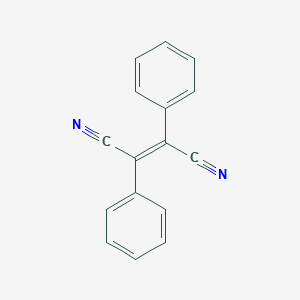

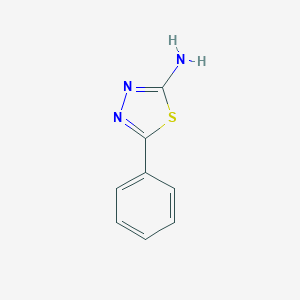
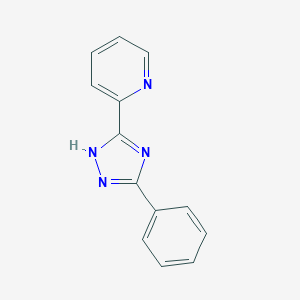
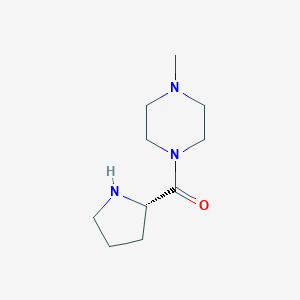
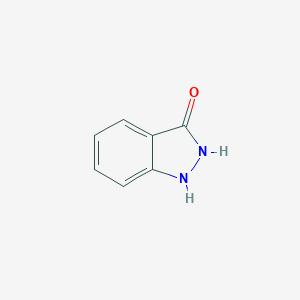
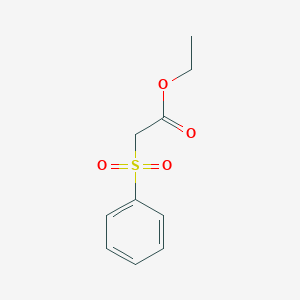
![1,4-Dioxaspiro[4.5]decane-8-acetic acid](/img/structure/B177103.png)
